![molecular formula C22H26N2O B14228938 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one CAS No. 798564-37-1](/img/structure/B14228938.png)
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is a complex organic compound that features a piperazine ring substituted with a but-2-en-1-yl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one typically involves multi-step procedures. One common method includes the reaction of 1-(2,2-diphenylethyl)piperazine with but-2-en-1-yl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, and the mixture is often treated with activated carbon to remove impurities before the final product is isolated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the but-2-en-1-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Similar structure but lacks the but-2-en-1-yl group.
4-(1,2-Benzisothiazol-3-yl)piperazine: Contains a benzisothiazole moiety instead of the diphenylethanone group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative with a different functional group arrangement.
Uniqueness
1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one is unique due to its combination of a piperazine ring with both a but-2-en-1-yl group and a diphenylethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
798564-37-1 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(4-but-2-enylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H26N2O/c1-2-3-14-23-15-17-24(18-16-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h2-13,21H,14-18H2,1H3 |
InChI Key |
NOZRTKINURFWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


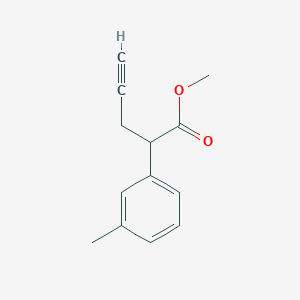
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
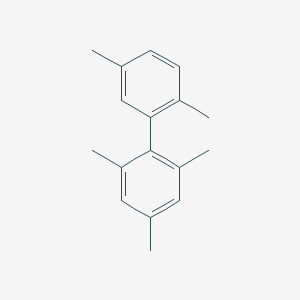
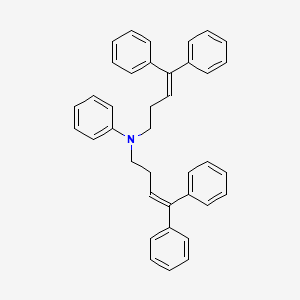
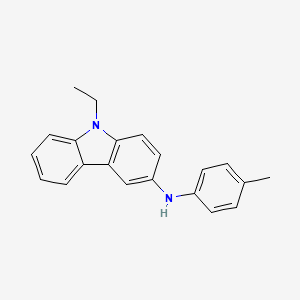
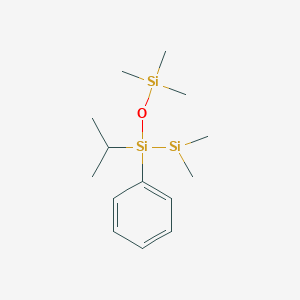
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

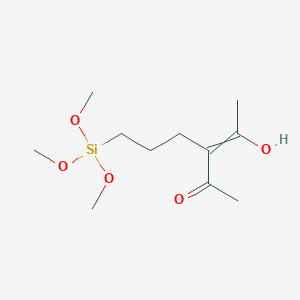
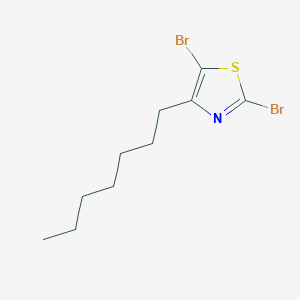
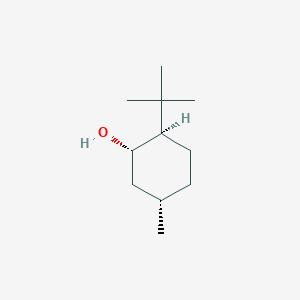
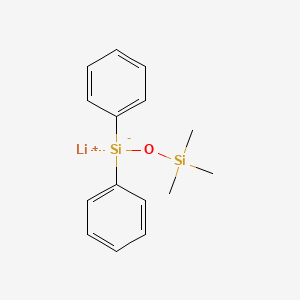
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
